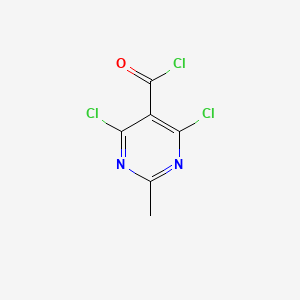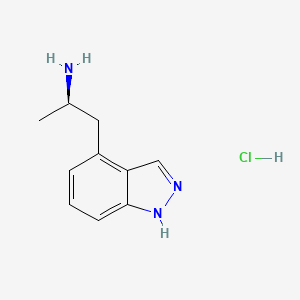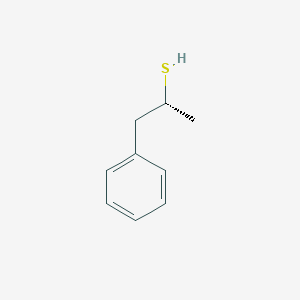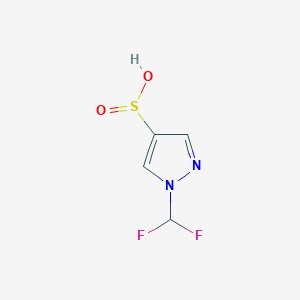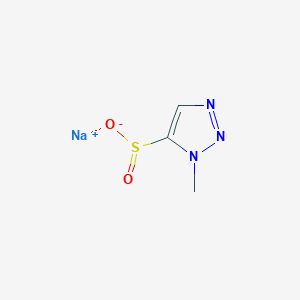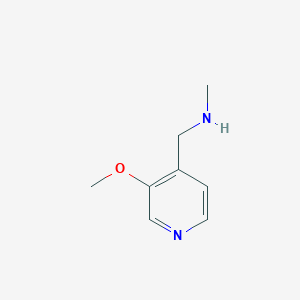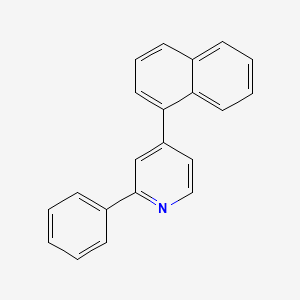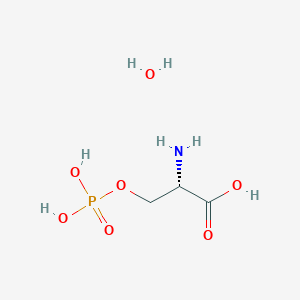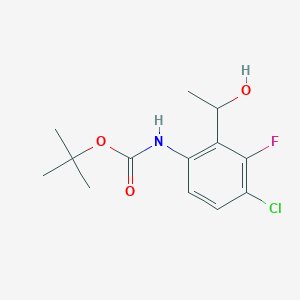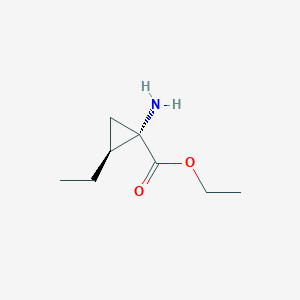
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a unique and reactive molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of ethyl diazoacetate with a chiral alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing .
作用機序
The mechanism of action of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that can modulate its activity. The amino and ester groups can also participate in hydrogen bonding and other interactions with molecular targets .
類似化合物との比較
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group and a carboxylate group but with different substituents and ring structure .
Uniqueness
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to larger ring systems
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1 |
InChIキー |
CHAJAQRVAZTEPG-XPUUQOCRSA-N |
異性体SMILES |
CC[C@H]1C[C@]1(C(=O)OCC)N |
正規SMILES |
CCC1CC1(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
